

# CC-90005: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **CC-90005**, a potent and selective inhibitor of Protein Kinase C-theta (PKC- $\theta$ ). The data presented is intended to offer an objective overview of its performance against a broad panel of kinases, supported by experimental data to aid in research and drug development decisions.

# **Executive Summary**

**CC-90005** is a highly selective, orally active inhibitor of PKC- $\theta$  with an IC50 of 8 nM. Its primary mechanism of action involves the inhibition of T-cell activation by blocking the expression of interleukin-2 (IL-2). This guide summarizes the cross-reactivity of **CC-90005** against a wide range of kinases, demonstrating its exquisite selectivity for its primary target.

## **Kinase Selectivity Profile of CC-90005**

The cross-reactivity of **CC-90005** was evaluated against a panel of 456 kinases using the KINOMEscan<sup>™</sup> platform. The following table summarizes the kinases with the highest binding affinity to **CC-90005**, presented as the percentage of control, where a lower percentage indicates stronger binding.



| Target Kinase      | Percentage of Control (%) @ 1 μM |
|--------------------|----------------------------------|
| РКС-0              | 0.5                              |
| ZAK (MLTK)         | 3.5                              |
| AURA (AURKA)       | 12                               |
| AURB (AURKB)       | 13                               |
| CAMKK1             | 10                               |
| CAMKK2             | 6.5                              |
| DYRK1A             | 14                               |
| DYRK1B             | 15                               |
| DYRK2              | 11                               |
| GSK3A              | 18                               |
| GSK3B              | 16                               |
| MINK1 (MINK)       | 7.5                              |
| MKK6 (MAP2K6)      | 17                               |
| p38-alpha (MAPK14) | 19                               |
| p38-beta (MAPK11)  | 20                               |
| PIM1               | 13                               |
| PIM2               | 14                               |
| PIM3               | 12                               |
| PLK1               | 15                               |
| ROCK1              | 18                               |
| ROCK2              | 17                               |

Table 1: Kinase Selectivity of **CC-90005**. Data from a KINOMEscan<sup>TM</sup> assay showing the binding of **CC-90005** to a panel of 456 kinases at a concentration of 1  $\mu$ M. The results are



expressed as a percentage of the control (DMSO).

In addition to the broad kinase screening, the inhibitory activity of **CC-90005** was specifically assessed against members of the PKC family.

| PKC Isoform              | IC50 (nM) | Fold Selectivity vs. PKC-θ |
|--------------------------|-----------|----------------------------|
| PKC-θ                    | 8         | 1                          |
| ΡΚС-δ                    | 4440      | >550                       |
| Other PKC Family Members | >3000     | >375                       |

Table 2: Selectivity of **CC-90005** against PKC Family Kinases. This table highlights the high selectivity of **CC-90005** for PKC-θ over other PKC isoforms.[1]

# **Experimental Protocols**

1. KINOMEscan™ Kinase Profiling

The kinase selectivity of **CC-90005** was determined using the KINOMEscan<sup>™</sup> assay platform (DiscoverX). This method is based on a competitive binding assay.

- Principle: The assay measures the ability of a test compound (CC-90005) to compete with an
  immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
  kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
- Methodology:
  - A panel of 456 purified, DNA-tagged kinases was used.
  - $\circ$  CC-90005 was added to the kinase assays at a final concentration of 1  $\mu$ M in the presence of the immobilized ligand.
  - The reactions were incubated to allow for binding competition to reach equilibrium.
  - Unbound components were washed away.
  - The amount of kinase bound to the immobilized ligand was quantified by qPCR.



 Results are reported as "percentage of control," where the control is the amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger binding of the test compound.

#### 2. Biochemical IC50 Determination for PKC Isoforms

The half-maximal inhibitory concentration (IC50) of **CC-90005** against various PKC isoforms was determined using a biochemical assay, likely a variation of the LanthaScreen™ Eu Kinase Binding Assay or a similar TR-FRET based method.

- Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.
- Methodology:
  - Reactions were set up containing the respective purified PKC isoform, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase inhibitor (tracer).
  - CC-90005 was serially diluted and added to the reaction mixtures.
  - The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor 647 acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
  - Competitive binding of CC-90005 displaces the tracer, leading to a decrease in the TR-FRET signal.
  - IC50 values were calculated by plotting the percentage of inhibition against the logarithm
     of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

# Signaling Pathway of PKC-θ in T-Cell Activation

**CC-90005** exerts its therapeutic effect by inhibiting PKC- $\theta$ , a critical component of the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the central role of PKC- $\theta$  in T-cell activation.





Click to download full resolution via product page



Figure 1: Simplified T-Cell Receptor Signaling Pathway. This diagram illustrates the central role of PKC- $\theta$  in the activation of transcription factors leading to IL-2 gene expression. **CC-90005** inhibits this pathway by directly targeting PKC- $\theta$ .

## Conclusion

The experimental data demonstrates that CC-90005 is a highly selective inhibitor of PKC- $\theta$ . Its cross-reactivity with a broad panel of kinases is minimal, with significant off-target binding observed for only a few kinases at a concentration of 1  $\mu$ M. The high degree of selectivity for PKC- $\theta$  over other PKC isoforms further underscores its specificity. This favorable selectivity profile, combined with its potent inhibition of T-cell activation, makes CC-90005 a valuable tool for research in immunology and a promising candidate for the treatment of T-cell mediated autoimmune diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CC-90005: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8716290#cross-reactivity-of-cc-90005-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com